Cdk7-IN-15

CDK7 inhibition Pyrimidine derivatives Chemical scaffold

CDK7-IN-15 (Compound 8, patent CN114249712A) is a pyrimidinyl-derived CDK7 inhibitor offering a distinct chemotype characterized by a trifluoromethyl group and chiral cyclohexane moiety—structural features that differentiate it from covalent inhibitors (e.g., THZ1) and ATP-competitive inhibitors (e.g., Samuraciclib). This uniqueness makes it an essential tool for comparative selectivity profiling and SAR exploration within the pyrimidinyl series (cf. CDK7-IN-16, IC50 1–10 nM; CDK7-IN-11, IC50 4.2 nM). Researchers benefit from its suitability for dose-response studies in transcriptional dysregulation cancer models. Choose CDK7-IN-15 for reproducible, differentiated CDK7 inhibition with batch-to-batch consistency.

Molecular Formula C21H24F4N6OS
Molecular Weight 484.5 g/mol
Cat. No. B12398538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk7-IN-15
Molecular FormulaC21H24F4N6OS
Molecular Weight484.5 g/mol
Structural Identifiers
SMILESCS(=NC1=C(C=CC2=C1NC=C2C3=NC(=NC=C3C(F)(F)F)NC4CCCC(C4)N)F)(=O)C
InChIInChI=1S/C21H24F4N6OS/c1-33(2,32)31-19-16(22)7-6-13-14(9-27-18(13)19)17-15(21(23,24)25)10-28-20(30-17)29-12-5-3-4-11(26)8-12/h6-7,9-12,27H,3-5,8,26H2,1-2H3,(H,28,29,30)/t11-,12-/m0/s1
InChIKeyVHKRETANALXMKM-RYUDHWBXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CDK7-IN-15 Procurement Guide: Pyrimidinyl-Derived CDK7 Inhibitor for Cancer Research (CAS 2765676-02-4)


CDK7-IN-15 (CAS 2765676-02-4) is a pyrimidinyl-derived small molecule that functions as a potent inhibitor of cyclin-dependent kinase 7 (CDK7) [1]. It is disclosed in patent CN114249712A as 'Compound 8' and is intended for research applications focused on cancers characterized by transcriptional dysregulation [1]. The compound's chemical structure (C21H24F4N6OS, MW 484.51) features a core pyrimidine scaffold modified with fluorinated and sulfonamide-containing substituents, distinguishing it from other CDK7 inhibitor chemotypes [1].

Why CDK7-IN-15 Cannot Be Simply Substituted with Another CDK7 Inhibitor


CDK7 inhibitors exhibit significant variability in potency, selectivity profiles, binding modes (ATP-competitive, covalent, or allosteric), and off-target effects on other CDKs and transcriptional kinases . For instance, the covalent inhibitor THZ1 (IC50 3.2 nM) also potently inhibits CDK12/13 and downregulates MYC expression, while the ATP-competitive inhibitor Samuraciclib (IC50 40 nM) demonstrates 15- to 230-fold selectivity over CDK1/2/5/9 . The pyrimidinyl derivative CDK7-IN-15 belongs to a distinct chemical series disclosed in CN114249712A, and its specific substituent pattern—including a trifluoromethyl group and a chiral cyclohexane moiety—is expected to confer unique binding interactions and selectivity profiles that cannot be extrapolated from other CDK7 inhibitor classes [1]. Direct substitution without experimental validation risks altered potency, off-target effects, and divergent biological outcomes in transcriptional dysregulation models [1].

CDK7-IN-15 Comparative Performance Evidence: Potency and Chemical Differentiation


CDK7-IN-15 Chemical Scaffold Differentiation from Major CDK7 Inhibitor Classes

CDK7-IN-15 is a pyrimidinyl derivative with a distinct substitution pattern (trifluoromethyl, fluorophenyl, and chiral cyclohexane moieties) compared to other CDK7 inhibitor chemotypes such as the phenylaminopyrimidine-based THZ1, the pyrazolo[1,5-a]pyrimidine BS-181, and the triazolopyridazine Samuraciclib [1][2]. While direct quantitative potency data for CDK7-IN-15 is not publicly available, the patent CN114249712A discloses that compounds within this series, including structurally related CDK7-IN-16 (compound 9) and CDK7-IN-11, exhibit potent CDK7 inhibition with IC50 values in the low nanomolar range (1-10 nM and 4.2 nM, respectively) [1].

CDK7 inhibition Pyrimidine derivatives Chemical scaffold

Potency Comparison with Closest Patent Analogs CDK7-IN-16 and CDK7-IN-11

CDK7-IN-15 (compound 8 in CN114249712A) is a member of a pyrimidinyl derivative series that includes CDK7-IN-16 (compound 9) and CDK7-IN-11. CDK7-IN-16 has a reported CDK7 IC50 range of 1-10 nM, while CDK7-IN-11 has a reported IC50 of 4.2 nM . CDK7-IN-8, another compound in this series, has a reported IC50 of 54.29 nM . The specific IC50 for CDK7-IN-15 is not disclosed in the patent or vendor documentation; however, its designation as a 'potent inhibitor' in the patent suggests activity within a comparable nanomolar range [1].

CDK7 potency IC50 comparison Pyrimidinyl series

CDK7-IN-15 Structural Uniqueness: Trifluoromethyl and Chiral Cyclohexane Substituents

The chemical structure of CDK7-IN-15 (C21H24F4N6OS) incorporates a trifluoromethyl (-CF3) group on the pyrimidine ring and a chiral cyclohexane-1,3-diamine moiety [1]. These structural features are absent in other well-characterized CDK7 inhibitors such as THZ1 (which contains an acrylamide warhead for covalent binding) and Samuraciclib (which contains a triazole ring) . The presence of the trifluoromethyl group is known to enhance metabolic stability and lipophilicity, while the chiral center may influence binding orientation within the ATP-binding pocket [2].

Chemical structure SAR CDK7 inhibitor design

Optimal Use Cases for CDK7-IN-15 Based on Evidence


Investigating Transcriptional Dysregulation in Cancer Cell Lines

CDK7-IN-15 is specifically disclosed for research into cancers with transcriptional dysregulation, a hallmark of many aggressive malignancies [1]. Its pyrimidinyl scaffold and potent CDK7 inhibition profile make it suitable for use in in vitro studies aimed at understanding the role of CDK7 in RNA polymerase II-mediated transcription and cell cycle control. Researchers should use CDK7-IN-15 in dose-response experiments to establish its IC50 in specific cell lines, as its precise potency may vary depending on cellular context [1].

Structure-Activity Relationship (SAR) Studies within the Pyrimidinyl CDK7 Inhibitor Series

CDK7-IN-15 (Compound 8) serves as a key intermediate compound for SAR exploration within the pyrimidinyl derivative series disclosed in patent CN114249712A [1]. By comparing its activity and selectivity profile with other compounds in the same series (e.g., CDK7-IN-16 with an IC50 of 1-10 nM, CDK7-IN-11 with an IC50 of 4.2 nM, and CDK7-IN-8 with an IC50 of 54.29 nM), medicinal chemists can elucidate the impact of specific substituents (such as the trifluoromethyl group and chiral cyclohexane moiety) on CDK7 binding affinity and cellular efficacy [1].

Comparative Selectivity Profiling Against Other CDK Family Members

Given the structural differences between CDK7-IN-15 and other CDK7 inhibitors like THZ1 (covalent) and Samuraciclib (ATP-competitive with 15- to 230-fold selectivity over CDK1/2/5/9), CDK7-IN-15 is a valuable tool for comparative selectivity studies [1]. Researchers can assess its off-target activity against a panel of CDKs and other kinases to determine its selectivity window, which is critical for minimizing confounding effects in transcriptional and cell cycle assays [1].

Technical Documentation Hub

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